

# Application Notes and Protocols: DiSulfo-ICG Maleimide in Fluorescence-Guided Surgery Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | DiSulfo-ICG maleimide |           |
| Cat. No.:            | B12388925             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **DiSulfo-ICG maleimide**, a near-infrared (NIR) fluorescent dye, in the field of fluorescence-guided surgery (FGS) research. The protocols detailed below are intended to guide researchers in the conjugation of **DiSulfo-ICG maleimide** to targeting moieties, such as antibodies, and their subsequent application in preclinical cancer models.

### Introduction to DiSulfo-ICG Maleimide

Indocyanine green (ICG) is a well-established NIR dye approved for clinical use. Its application in FGS is valuable for real-time visualization of anatomical structures and tumors.[1][2][3] However, ICG's utility can be limited by its non-specific binding and lack of tumor specificity.[1] To address this, derivatives of ICG, such as **DiSulfo-ICG maleimide**, have been developed. The addition of two sulfonate groups enhances the dye's water solubility, while the maleimide group allows for covalent conjugation to thiol-containing molecules, such as cysteine residues in antibodies, enabling targeted delivery to tumor cells.

# **Key Applications in Fluorescence-Guided Surgery**

• Tumor Margin Delineation: Precisely outlines tumor borders for more complete surgical resection.



- Metastasis Detection: Identifies small metastatic nodules that may not be visible to the naked eye.[4]
- Lymph Node Mapping: Visualizes lymphatic drainage and sentinel lymph nodes.
- Real-time Surgical Guidance: Provides surgeons with enhanced visual information during the procedure.[1][2]

## **Quantitative Data from Preclinical Studies**

The following tables summarize quantitative data from preclinical studies using ICG derivatives conjugated to antibodies for tumor imaging. While specific data for **DiSulfo-ICG maleimide** is limited in published literature, the data for structurally similar sulfo-ICG conjugates provide a strong reference.

| Targeting<br>Antibody    | Cancer Model                      | Imaging<br>Timepoint<br>(post-<br>injection) | Tumor-to-<br>Background<br>Ratio (TBR)   | Reference |
|--------------------------|-----------------------------------|----------------------------------------------|------------------------------------------|-----------|
| Cetuximab-<br>800CW      | Head and Neck<br>Cancer           | Not Specified                                | 3.06 ± 0.43 (15<br>mg with pre-<br>dose) | [5]       |
| Cetuximab-<br>800CW      | Head and Neck<br>Cancer           | Not Specified                                | 3.10 ± 2.53 (25<br>mg with pre-<br>dose) | [5]       |
| Panitumumab-<br>ICG-sOSu | HER1-<br>expressing<br>xenografts | 24 hours                                     | Clearly<br>visualized tumors             | [6]       |
| Panitumumab-<br>ICG-sOSu | HER1-<br>expressing<br>xenografts | 7 days                                       | Background<br>fluorescence<br>diminished | [6]       |

Table 1: Tumor-to-Background Ratios in Preclinical Models



| Targeting<br>Antibody    | Cancer Model                           | Organ with Highest Uptake (besides tumor) | Timepoint of<br>Biodistribution<br>Analysis | Reference |
|--------------------------|----------------------------------------|-------------------------------------------|---------------------------------------------|-----------|
| Panitumumab-<br>IRDye800 | MDA-MB-468<br>(high EGFR)              | Liver                                     | 144 hours                                   | [7]       |
| Panitumumab-<br>IRDye800 | MDA-MB-231<br>(moderate<br>EGFR)       | Liver                                     | 144 hours                                   | [7]       |
| Panitumumab-<br>IRDye800 | BT-474 (low<br>EGFR)                   | Liver                                     | 144 hours                                   | [7]       |
| ICG-sOSu-<br>panitumumab | HER1-positive<br>LS-174T<br>xenografts | Minimal liver retention                   | Not Specified                               | [6][8]    |

Table 2: Biodistribution of Antibody-ICG Conjugates

# **Experimental Protocols**

# Protocol 1: Conjugation of DiSulfo-ICG Maleimide to an Antibody

This protocol describes the covalent attachment of **DiSulfo-ICG maleimide** to a targeting antibody via maleimide-thiol chemistry.

#### Materials:

- Targeting antibody (e.g., Cetuximab, Panitumumab, Trastuzumab)
- DiSulfo-ICG maleimide
- Reducing agent (e.g., TCEP-HCI)
- Anhydrous Dimethyl Sulfoxide (DMSO)



- Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Purification column (e.g., Sephadex G-25)

#### Procedure:

- Antibody Preparation:
  - Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.
  - To reduce the interchain disulfide bonds and expose free thiol groups, add a 10-20 fold molar excess of TCEP-HCl to the antibody solution.
  - Incubate the mixture for 30-60 minutes at room temperature.
- Dye Preparation:
  - Dissolve **DiSulfo-ICG maleimide** in anhydrous DMSO to prepare a 10 mM stock solution.
     This should be done immediately before use.
- Conjugation Reaction:
  - Add the **DiSulfo-ICG maleimide** stock solution to the reduced antibody solution. A 10-20 fold molar excess of the dye to the antibody is recommended as a starting point.
  - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C,
     protected from light.
- Purification:
  - Remove the unconjugated dye and excess reagents by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS.
  - Collect the fractions containing the fluorescently labeled antibody.
- Characterization:



- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
   280 nm (for the antibody) and the absorbance maximum of DiSulfo-ICG (around 780 nm).
- Confirm the purity and integrity of the conjugate using SDS-PAGE and size-exclusion HPLC.[6][8]

# Protocol 2: In Vivo Fluorescence-Guided Surgery in a Xenograft Mouse Model

This protocol outlines the steps for using an antibody-**DiSulfo-ICG maleimide** conjugate for fluorescence-guided surgery in a preclinical tumor model.

#### Materials:

- Tumor-bearing xenograft mice (e.g., athymic nude mice with subcutaneously implanted tumors)
- Antibody-DiSulfo-ICG maleimide conjugate
- Sterile PBS
- In vivo fluorescence imaging system
- Surgical microscope with NIR fluorescence detection capabilities

#### Procedure:

- Probe Administration:
  - Administer the antibody-**DiSulfo-ICG maleimide** conjugate to the tumor-bearing mice via intravenous (tail vein) injection. The optimal dose will need to be determined empirically, but a starting point of 10-100 µg of the conjugate per mouse is suggested.[7]
- In Vivo Imaging and Biodistribution:
  - At various time points post-injection (e.g., 24, 48, 72, 96, and 144 hours), perform wholebody NIR fluorescence imaging of the mice to monitor the biodistribution of the probe and



determine the optimal time for surgical intervention.[7] The time of maximum tumor-to-background ratio should be identified.[4]

- Fluorescence-Guided Surgery:
  - At the optimal imaging time point, anesthetize the mouse and perform the surgical procedure under the guidance of a surgical microscope equipped with an NIR fluorescence imaging module.
  - The NIR fluorescence will highlight the tumor tissue, enabling the surgeon to more accurately resect the tumor and identify any potential satellite lesions or metastases.[4]
- Ex Vivo Analysis:
  - After resection, the tumor and surrounding tissues can be imaged ex vivo to confirm complete removal and to perform further histological and immunofluorescence analysis to correlate the fluorescence signal with the tumor pathology.

### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for FGS using a targeted fluorescent probe.





Click to download full resolution via product page

Caption: EGFR signaling pathway targeted by an antibody-dye conjugate.



# Targeted HER2 Signaling Pathway Antibody-DiSulfo-ICG (e.g., Trastuzumab) Inhibits Dimerization HER2/HER3 Heterodimer Autophosphorylation PI3K Akt

Click to download full resolution via product page

Survival

mTOR

Caption: HER2 signaling pathway targeted by an antibody-dye conjugate.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Emerging Fluorescent Molecular Tracers to Guide Intra-Operative Surgical Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-guided surgery: comprehensive review PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: State-Of-The-Art Fluorescence Image-Guided Surgery: Current and Future Developments PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of near-infrared (NIR) fluorescently labeled cetuximab as a potential tool for fluorescence-guided surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence-guided imaging for resection margin evaluation in head and neck cancer patients using cetuximab-800CW: A quantitative dose-escalation study [thno.org]
- 6. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of panitumumab-IRDye800 conjugate as a fluorescence imaging probe for EGFR-expressing cancers PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo analysis of indocyanine green-labeled panitumumab for optical imaging-a cautionary tale PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: DiSulfo-ICG
  Maleimide in Fluorescence-Guided Surgery Research]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b12388925#disulfo-icg-maleimide-in-fluorescence-guided-surgery-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com